molecular formula C15H16ClNO3S B288378 5-chloro-2-ethoxy-N-(4-methylphenyl)benzenesulfonamide

5-chloro-2-ethoxy-N-(4-methylphenyl)benzenesulfonamide

Cat. No. B288378
M. Wt: 325.8 g/mol
InChI Key: PEJMFEWFMCBGAQ-UHFFFAOYSA-N
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Description

5-chloro-2-ethoxy-N-(4-methylphenyl)benzenesulfonamide, also known as CELECOXIB, is a non-steroidal anti-inflammatory drug (NSAID). It is used to treat pain, inflammation, and arthritis.

Mechanism of Action

5-chloro-2-ethoxy-N-(4-methylphenyl)benzenesulfonamide selectively inhibits cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 5-chloro-2-ethoxy-N-(4-methylphenyl)benzenesulfonamide reduces inflammation and pain without affecting the production of prostaglandins that are involved in normal physiological processes.
Biochemical and Physiological Effects:
5-chloro-2-ethoxy-N-(4-methylphenyl)benzenesulfonamide has been shown to reduce inflammation and pain in a variety of conditions, including osteoarthritis, rheumatoid arthritis, and acute pain. It has also been shown to inhibit the growth of cancer cells. However, 5-chloro-2-ethoxy-N-(4-methylphenyl)benzenesulfonamide has been associated with an increased risk of cardiovascular events, such as heart attack and stroke, and gastrointestinal side effects, such as bleeding and ulceration.

Advantages and Limitations for Lab Experiments

5-chloro-2-ethoxy-N-(4-methylphenyl)benzenesulfonamide is a widely used drug in laboratory experiments due to its selective inhibition of COX-2 and its potential use in cancer treatment. However, its limitations include its potential side effects, especially in long-term use, and its cost compared to other NSAIDs.

Future Directions

Future research on 5-chloro-2-ethoxy-N-(4-methylphenyl)benzenesulfonamide could focus on developing safer and more effective formulations of the drug, as well as identifying new potential uses for the drug in cancer treatment and other conditions. Additionally, research could focus on understanding the mechanisms of 5-chloro-2-ethoxy-N-(4-methylphenyl)benzenesulfonamide's side effects, such as its increased risk of cardiovascular events and gastrointestinal side effects, to develop strategies to minimize these risks.

Synthesis Methods

The synthesis of 5-chloro-2-ethoxy-N-(4-methylphenyl)benzenesulfonamide involves a multi-step process, including the reaction of 4-methylbenzenesulfonyl chloride with 2-ethoxyphenyl magnesium bromide to form the corresponding sulfone. The sulfone is then reacted with 5-chloro-2-(trifluoromethyl)aniline in the presence of a palladium catalyst to form 5-chloro-2-ethoxy-N-(4-methylphenyl)benzenesulfonamide.

Scientific Research Applications

5-chloro-2-ethoxy-N-(4-methylphenyl)benzenesulfonamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating osteoarthritis, rheumatoid arthritis, and acute pain. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.

properties

Product Name

5-chloro-2-ethoxy-N-(4-methylphenyl)benzenesulfonamide

Molecular Formula

C15H16ClNO3S

Molecular Weight

325.8 g/mol

IUPAC Name

5-chloro-2-ethoxy-N-(4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C15H16ClNO3S/c1-3-20-14-9-6-12(16)10-15(14)21(18,19)17-13-7-4-11(2)5-8-13/h4-10,17H,3H2,1-2H3

InChI Key

PEJMFEWFMCBGAQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

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